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Compound of Interest

Compound Name: cis-3-Methylcyclohexanol

Cat. No.: B1605476

An In-depth Technical Guide to the Molecular Structure of cis-3-Methylcyclohexanol

Introduction

Cis-3-Methylcyclohexanol is a cycloaliphatic organic compound belonging to the class of
secondary alcohols.[1] Its structure, characterized by a cyclohexane ring substituted with a
hydroxyl (-OH) and a methyl (-CHs) group in a cis relative configuration, makes it a valuable
model for stereochemical and conformational analysis.[1] With the molecular formula C7H140,
this compound and its stereoisomers are utilized as intermediates in organic synthesis and as
substrates in studies of stereoselective reactions, including enzymatic biocatalysis and
asymmetric synthesis.[1] This guide provides a comprehensive overview of its molecular
structure, conformational dynamics, synthesis, and characterization, tailored for researchers
and professionals in chemistry and drug development.

Molecular Structure and Stereochemistry

The fundamental structure of cis-3-methylcyclohexanol consists of a six-membered carbon
ring.[1] The "cis" descriptor indicates that the hydroxyl group on carbon 1 and the methyl group
on carbon 3 are on the same side of the ring's plane. The molecule is chiral and exists as a pair
of enantiomers: (1R,3S)-3-methylcyclohexanol and (1S,3R)-3-methylcyclohexanol.[2]

Key Identifiers:
e Molecular Formula: C7H140[3]

e Molecular Weight: 114.19 g/mol [1]
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e CAS Number: 5454-79-5[3]
e |[UPAC Name: e.g., (1S,3R)-3-methylcyclohexan-1-ol[2]

e InChl Key: HTSABYAWKQAHBT-NKWVEPMBSA-N[3]

Conformational Analysis

Like other substituted cyclohexanes, cis-3-methylcyclohexanol exists predominantly in two
interconverting chair conformations. The stability of these conformers is determined by the
steric strain arising from the positions of the methyl and hydroxyl substituents, specifically the
energetic penalty of 1,3-diaxial interactions.

The two primary chair conformations for the (1R, 3S) enantiomer are:

» Axial-Equatorial (a,e): The hydroxyl group is in an axial position, and the methyl group is in
an equatorial position.

» Equatorial-Axial (e,a): The hydroxyl group is in an equatorial position, and the methyl group
is in an axial position.

In substituted cyclohexanes, substituents preferentially occupy the more spacious equatorial
position to minimize steric hindrance. For cis-3-methylcyclohexanol, the conformer with the
larger methyl group in an axial position (e,a) experiences significant 1,3-diaxial steric strain with
the axial hydrogens. Therefore, the equilibrium favors the conformer where the methyl group is
equatorial and the hydroxyl group is axial (a,e).[4] However, the most stable conformation
overall for the cis isomer would place both substituents in equatorial positions, which is not
possible for a 1,3-cis disubstituted cyclohexane. The equilibrium between the two chair forms is
rapid at room temperature.

Conformational equilibrium of cis-3-Methylcyclohexanol.

Experimental Protocols
Synthesis via Reduction of 3-Methylcyclohexanone

A primary route to cis-3-Methylcyclohexanol is the stereoselective reduction of 3-
methylcyclohexanone. The use of hydride reducing agents like sodium borohydride (NaBHa) or
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lithium aluminum hydride (LiAIH4) is common.[1] The stereochemical outcome is dictated by the
direction of hydride attack on the carbonyl carbon, with axial attack generally favored, leading
to the equatorial alcohol (trans product), while equatorial attack yields the axial alcohol (cis
product). Bulky reducing agents tend to favor the formation of the cis isomer.

Protocol: Reduction with Sodium Borohydride

o Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is
charged with a solution of 3-methylcyclohexanone (1.0 eq) in a suitable alcohol solvent, such
as methanol or ethanol, and cooled in an ice bath to 0 °C.

o Reagent Addition: Sodium borohydride (NaBHa4, 1.1 eq) is added portion-wise to the stirred
solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

o Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is
stirred at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC).

e Quenching: The reaction is carefully quenched by the slow, dropwise addition of dilute
hydrochloric acid (e.g., 1 M HCI) until the evolution of hydrogen gas ceases and the pH is
acidic.

» Extraction: The aqueous mixture is extracted three times with an organic solvent, such as
diethyl ether or ethyl acetate.

o Workup: The combined organic extracts are washed with saturated sodium bicarbonate
solution, followed by brine. The organic layer is then dried over anhydrous magnesium
sulfate (MgSOa.), filtered, and the solvent is removed under reduced pressure using a rotary
evaporator.

 Purification: The crude product, a mixture of cis and trans isomers, is purified by fractional
distillation or column chromatography on silica gel to isolate the cis-3-Methylcyclohexanol.
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Workflow for the synthesis of cis-3-Methylcyclohexanol.
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Structural Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the structure and
stereochemistry of cis-3-methylcyclohexanol.

Protocol: *H and 3C NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of
a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or
higher). The instrument should be properly tuned and shimmed to ensure high resolution.

'H NMR Acquisition: Acquire a standard proton NMR spectrum. Typical parameters include a
90° pulse, a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition
time of 2-4 seconds. 16 to 64 scans are typically averaged.

13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A larger spectral width
(~220 ppm) is required. Due to the lower natural abundance and sensitivity of the 13C
nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may
be necessary.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a
Fourier transform, followed by phase and baseline correction.

Spectral Analysis: Analyze the chemical shifts, integration (for *H), and splitting patterns
(multiplicity) to assign signals to specific nuclei in the molecule. The relative stereochemistry
can be confirmed by analyzing the coupling constants (J-values) of the proton attached to
the hydroxyl-bearing carbon (the carbinol proton). In the more stable conformer (axial -OH),
this proton is equatorial and will exhibit small axial-equatorial and equatorial-equatorial
coupling constants.
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Workflow for NMR-based structural characterization.

Data Summary

The following tables summarize key quantitative data for cis-3-methylcyclohexanol.

Table 1: Physicochemical Properties
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Property Value Reference(s)
Molecular Formula C7H140 [3]
Molecular Weight 114.19 g/mol [1]
Melting Point -5.5°C [5]
Boiling Point 171-173°C [1]
Density 0.911 - 0.92 g/cm?3 at 20 °C [1][5]
Flash Point 62.8-70°C [1][5]
Vapor Pressure 1.7 hPa at 25 °C [1]
Autoignition Temp. 295 °C [1]
Refractive Index (n2°/D) ~1.458 - 1.475 [5][6]
B Soluble in ethanol, ether;
Solubility ) ) [1]
slightly soluble in water.
Table 2: Thermochemical Data
Reaction Quantity Value (kJ/mol) Method Reference(s)
cis-3-
Methylcyclohexa o
Equilibrium (gas
nol = trans-3- ArH° -3.8+0.8 [7]
phase)
Methylcyclohexa
nol
Cis-3-
Methylcyclohexa o
Equilibrium (gas
nol = 3- ArHe 65.7+2.1 [7]
phase, 488 K)
Methylcyclohexa
none + Hz
Conclusion
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Cis-3-Methylcyclohexanol is a structurally significant molecule whose stereochemistry and
conformational preferences are well-defined. Its synthesis and characterization rely on
standard organic chemistry techniques, particularly the stereocontrolled reduction of a ketone
precursor and detailed analysis by NMR spectroscopy. The data and protocols presented
herein provide a robust foundation for professionals utilizing this compound in research,
synthesis, and drug development contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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